molecular formula C9H12ClN3O3S B1416766 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride CAS No. 1171194-70-9

1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride

Cat. No. B1416766
CAS RN: 1171194-70-9
M. Wt: 277.73 g/mol
InChI Key: SWMBRSKUTZYCKS-UHFFFAOYSA-N
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Description

1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride is a synthetic compound that has been widely used in scientific research for various purposes. This compound is a member of the piperazine family, which is known for its diverse biological activities. The unique chemical structure of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride makes it an ideal candidate for a wide range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Pharmaceutical Research

1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride: is utilized in pharmaceutical research due to its potential biological activity. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects . This compound, with its nitrothiophene moiety, could be pivotal in synthesizing new drugs with these properties.

Material Science

In material science, thiophene derivatives play a crucial role in the development of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structural features may contribute to advancements in electronic materials.

Corrosion Inhibition

Thiophene-based molecules are employed as corrosion inhibitors in industrial chemistry . The nitro group in 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could enhance the compound’s ability to protect metals from corrosion, which is vital in extending the life of metal components.

Analytical Chemistry

This compound can serve as a reference standard in analytical chemistry, particularly in pharmaceutical testing . Its well-defined structure and purity make it suitable for calibrating instruments like HPLC and LC-MS, ensuring accurate measurement of pharmaceuticals.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial activity, which is crucial in the fight against drug-resistant bacteria . The nitrothiophene component of 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could be synthesized into compounds that offer new mechanisms of action against pathogens.

Cancer Research

The anticancer activity of thiophene derivatives makes them valuable in cancer research . 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride could be used to develop novel chemotherapeutic agents, potentially leading to more effective treatments with fewer side effects.

properties

IUPAC Name

(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S.ClH/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15;/h1-2,10H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBRSKUTZYCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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